molecular formula C14H10ClNO2 B14727612 4-(Phenylcarbamoyl)benzoyl chloride CAS No. 6051-65-6

4-(Phenylcarbamoyl)benzoyl chloride

Cat. No.: B14727612
CAS No.: 6051-65-6
M. Wt: 259.69 g/mol
InChI Key: PUNXLAUHACPMAL-UHFFFAOYSA-N
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Description

4-(Phenylcarbamoyl)benzoyl chloride is an organic compound with the molecular formula C14H10ClNO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenylcarbamoyl group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Phenylcarbamoyl)benzoyl chloride can be synthesized through the reaction of 4-aminobenzoyl chloride with phenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions. The reaction can be represented as follows:

4-Aminobenzoyl chloride+Phenyl isocyanate4-(Phenylcarbamoyl)benzoyl chloride\text{4-Aminobenzoyl chloride} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 4-Aminobenzoyl chloride+Phenyl isocyanate→4-(Phenylcarbamoyl)benzoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Phenylcarbamoyl)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to form 4-(Phenylcarbamoyl)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, chloroform

    Catalysts: Lewis acids such as aluminum chloride

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    4-(Phenylcarbamoyl)benzoic acid: Formed by hydrolysis

    4-(Phenylcarbamoyl)benzyl alcohol: Formed by reduction

Scientific Research Applications

4-(Phenylcarbamoyl)benzoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of potential drug candidates and active pharmaceutical ingredients.

    Material Science: In the preparation of polymers and advanced materials with specific functional properties.

    Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 4-(Phenylcarbamoyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable amide and ester linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in pharmaceutical research, it may interact with biological macromolecules such as proteins and nucleic acids, leading to modifications that can alter their function.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler analog without the phenylcarbamoyl group.

    4-Aminobenzoyl Chloride: The precursor in the synthesis of 4-(Phenylcarbamoyl)benzoyl chloride.

    Phenyl Isocyanate: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both benzoyl and phenylcarbamoyl groups, which confer distinct reactivity and functional properties. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical research applications.

Properties

IUPAC Name

4-(phenylcarbamoyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-13(17)10-6-8-11(9-7-10)14(18)16-12-4-2-1-3-5-12/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNXLAUHACPMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80821992
Record name 4-(Phenylcarbamoyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80821992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-65-6
Record name 4-(Phenylcarbamoyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80821992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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